molecular formula C19H21ClN2O4S B11225012 N-(5-chloro-2-methylphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(5-chloro-2-methylphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11225012
M. Wt: 408.9 g/mol
InChI Key: DOGHXGCAHBOPTB-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of chloro, methyl, and methanesulfonyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-(5-chloro-2-methylphenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The chloro, methyl, and methanesulfonyl groups are introduced through various substitution reactions using reagents like chlorinating agents, methylating agents, and methanesulfonyl chloride.

    Final Coupling Reaction: The carboxamide group is introduced in the final step, often through an amide coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(5-Chloro-2-methylphenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can be compared with other similar compounds, such as:

    N-(5-Chloro-2-methylphenyl)phthalamic acid: This compound shares the chloro and methyl groups but has a different core structure.

    N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide: This compound also contains the chloro and methyl groups but features a cyanoacetamide moiety instead of the benzoxazepine core.

    (3S)-N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: This compound has a similar chloro and methyl substitution pattern but a different core structure and functional groups.

The uniqueness of N-(5-chloro-2-methylphenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide lies in its specific combination of functional groups and core structure, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H21ClN2O4S/c1-12-4-7-17-16(10-12)22(27(3,24)25)9-8-18(26-17)19(23)21-15-11-14(20)6-5-13(15)2/h4-7,10-11,18H,8-9H2,1-3H3,(H,21,23)

InChI Key

DOGHXGCAHBOPTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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